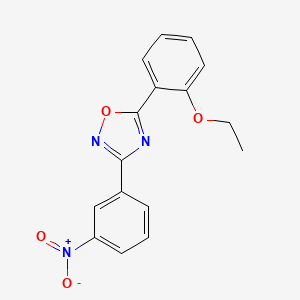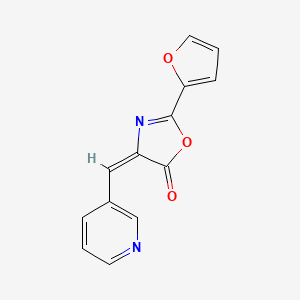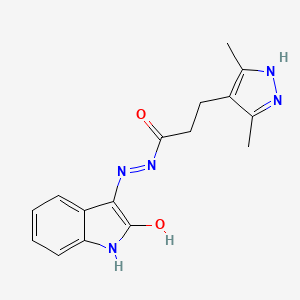
5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and two aromatic rings.
Wirkmechanismus
The exact mechanism of action of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity through various mechanisms. For instance, it has been reported to inhibit the activity of enzymes such as topoisomerase and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively. Additionally, it has been found to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are diverse. It has been reported to affect various cellular processes such as DNA replication, cell cycle progression, and apoptosis. Additionally, it has been found to modulate the activity of various enzymes and signaling pathways. In terms of physiological effects, it has been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole for lab experiments is its diverse biological activity. It can be used to study various cellular processes and pathways. Additionally, it has shown promising results in preclinical studies, which makes it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the potential directions is to study its activity against emerging viral diseases such as COVID-19. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets. Moreover, it is important to investigate its pharmacokinetic and pharmacodynamic properties to determine its suitability for drug development. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with diverse biological activity.
Synthesemethoden
The synthesis of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-ethoxybenzoic acid hydrazide and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that undergoes cyclization to form the oxadiazole ring. The yield of the synthesis method is reported to be around 65%.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in scientific research are diverse. This compound has been studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has been found to exhibit significant activity against various bacterial and fungal strains. Furthermore, it has shown promising results in inhibiting the replication of viruses such as HIV and herpes simplex virus. In the field of oncology, it has been reported to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(2-ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-22-14-9-4-3-8-13(14)16-17-15(18-23-16)11-6-5-7-12(10-11)19(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJPAYBXOWNGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)


![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)

![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)

![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)